![molecular formula C12H16N2O B2544679 N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide CAS No. 1355779-83-7](/img/structure/B2544679.png)
N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide, also known as CPP-115, is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain.
Wirkmechanismus
N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide is a potent and selective inhibitor of GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide increases the levels of GABA in the brain, which can have an inhibitory effect on neuronal activity and reduce the occurrence of seizures. N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide has also been shown to increase the levels of GHB (gamma-hydroxybutyrate), which is a naturally occurring compound that has been used to treat narcolepsy and cataplexy.
Biochemical and Physiological Effects
N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide has been shown to increase the levels of GABA and GHB in the brain, which can have an inhibitory effect on neuronal activity and reduce the occurrence of seizures. N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety. In addition, N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide has been shown to have a low toxicity profile and to be well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide in lab experiments is its potency and selectivity for GABA aminotransferase. This allows for precise modulation of GABA levels in the brain, which can be useful for studying the role of GABA in various neurological disorders. However, one limitation of using N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the brain over extended periods of time.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of GABA aminotransferase, which could have even greater therapeutic potential for neurological disorders. Another area of interest is the study of the long-term effects of N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide on GABA levels in the brain, as well as its potential for inducing tolerance or dependence. Finally, there is potential for the development of new therapeutic applications for N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide in other areas of medicine, such as pain management or sleep disorders.
Synthesemethoden
The synthesis of N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide involves several steps, including the reaction of cyclohexene with cyanogen bromide to form 2-bromo-cyclohexanone, which is then reacted with ethyl chloroacetate to produce 2-(cyclohex-1-en-1-yl)aceto-nitrile. The nitrile group is then hydrolyzed to form the corresponding carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with ammonia to produce N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide has been studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide has been shown to increase GABA levels in the brain, which can have an inhibitory effect on neuronal activity and reduce the occurrence of seizures. N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclopropyl)-2-(cyclohexen-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-9-12(6-7-12)14-11(15)8-10-4-2-1-3-5-10/h4H,1-3,5-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGPOQVEAQOMRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC(=O)NC2(CC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.